Cholest-4-ene-3?,5?-diol
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Overview
Description
Cholest-4-ene-3?,5?-diol is a sterol derivative that plays a significant role in various biological processes. It is a type of oxysterol, which are oxygenated derivatives of cholesterol. These compounds are known for their involvement in cellular signaling and regulation of lipid metabolism. This compound is particularly interesting due to its potential implications in health and disease, including its role in cancer and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-4-ene-3?,5?-diol typically involves the epoxidation of cholesterol followed by hydrolysis. One common method includes the use of peracids for the epoxidation step, which converts cholesterol to cholesterol-5,6-epoxide. This intermediate is then hydrolyzed using acid or enzymatic methods to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes the use of biocatalysts to enhance the efficiency and selectivity of the reactions. Enzymes such as cholesterol-5,6-epoxide hydrolase are employed to catalyze the hydrolysis step, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cholest-4-ene-3?,5?-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cholestane-3beta,5alpha,6beta-triol.
Reduction: Reduction reactions can convert it back to cholesterol or other derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Cholestane-3beta,5alpha,6beta-triol: Formed through oxidation.
Cholesterol: Can be regenerated through reduction.
Various substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
Cholest-4-ene-3?,5?-diol has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other sterol derivatives.
Biology: Studied for its role in cellular signaling and lipid metabolism.
Medicine: Investigated for its potential therapeutic effects in cancer and neurodegenerative diseases.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The mechanism of action of Cholest-4-ene-3?,5?-diol involves its interaction with cellular receptors and enzymes. It is known to modulate the activity of cholesterol-5,6-epoxide hydrolase, leading to the formation of cholestane-3beta,5alpha,6beta-triol. This compound can induce endoplasmic reticulum stress and autophagy, contributing to its cytotoxic effects on cancer cells. Additionally, it influences lipid metabolism pathways, impacting the synthesis and degradation of cholesterol and other lipids .
Comparison with Similar Compounds
Similar Compounds
Cholesterol-5,6-epoxide: A precursor in the synthesis of Cholest-4-ene-3?,5?-diol.
Cholestane-3beta,5alpha,6beta-triol: A major oxidation product.
Other oxysterols: Such as 25-hydroxycholesterol and 27-hydroxycholesterol.
Uniqueness
This compound is unique due to its specific role in modulating cholesterol metabolism and its potential therapeutic effects. Unlike other oxysterols, it has been shown to induce specific cellular responses such as endoplasmic reticulum stress and autophagy, making it a valuable compound for research in cancer and neurodegenerative diseases .
Properties
CAS No. |
34310-88-8 |
---|---|
Molecular Formula |
C27H46O2 |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(3S,5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5-diol |
InChI |
InChI=1S/C27H46O2/c1-18(2)7-6-8-19(3)22-9-10-23-21-12-16-27(29)17-20(28)11-15-26(27,5)24(21)13-14-25(22,23)4/h12,16,18-24,28-29H,6-11,13-15,17H2,1-5H3/t19-,20+,21+,22-,23+,24+,25-,26-,27-/m1/s1 |
InChI Key |
WRBSCTNPEQEAPI-POBUXQGNSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C[C@@]4([C@@]3(CC[C@@H](C4)O)C)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4(C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
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